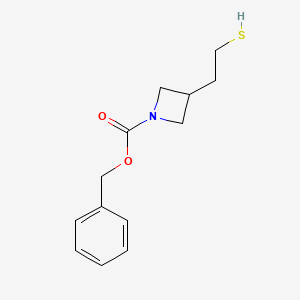
(1,4-Diethylpiperazin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Diethylpiperazin-2-YL)methanol is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This particular compound features two ethyl groups attached to the nitrogen atoms and a methanol group attached to the second carbon atom of the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diethylpiperazin-2-YL)methanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of ethyl groups and a methanol group. One common method includes the reaction of 1,2-diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction forms the piperazine ring, which is then further functionalized to introduce the ethyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Diethylpiperazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethyl groups or the methanol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: New piperazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1,4-Diethylpiperazin-2-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1,4-Diethylpiperazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the metabolism of other compounds, thereby affecting their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazinone: A piperazine derivative with a carbonyl group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
(1,4-Diethylpiperazin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methanol groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
90796-58-0 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(1,4-diethylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C9H20N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h9,12H,3-8H2,1-2H3 |
Clave InChI |
OIFNPBSEBBTVJO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(C(C1)CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)


![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)


![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)


![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)

